

Indoline-5-carbonitrile structural formula and isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Indoline-5-carbonitrile*

Cat. No.: B098209

[Get Quote](#)

An In-Depth Technical Guide to **Indoline-5-carbonitrile**: Structural Elucidation, Isomerism, and Synthetic Utility for Drug Discovery

Abstract

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and clinically successful pharmaceuticals.^{[1][2]} This guide provides a comprehensive technical overview of **indoline-5-carbonitrile**, a key synthetic intermediate for drug development professionals. We will dissect its structural and physicochemical properties, explore the nuances of its isomerism, detail robust synthetic protocols, and contextualize its application in modern drug discovery. This document serves as a practical resource for researchers and scientists aiming to leverage the unique chemical attributes of this versatile molecule.

Core Molecular Structure and Physicochemical Profile

Indoline-5-carbonitrile, also known as 2,3-dihydro-1H-indole-5-carbonitrile, is characterized by a bicyclic structure where a benzene ring is fused to a dihydrogenated pyrrole ring. The defining feature is a nitrile (-C≡N) group at the 5-position of this indoline core. This seemingly simple structure is rich in chemical potential, offering distinct sites for synthetic modification.

The saturation of the pyrrole ring distinguishes indoline from its aromatic counterpart, indole. This structural difference imparts significant changes in geometry, electron distribution, and reactivity, making the indoline core a flexible, three-dimensional scaffold highly sought after in drug design.

Structural Formula and Key Identifiers

The definitive structure of **indoline-5-carbonitrile** is presented below.

Caption: Structural formula of **Indoline-5-carbonitrile**.

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties is crucial for experimental design, including solubility assessments and reaction monitoring.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂	[3][4][5]
Molecular Weight	144.17 g/mol	[3][4][5]
CAS Number	15861-23-1	[3][4][5]
Appearance	White to off-white crystalline powder	[6]
Density	~1.189 g/cm ³	[3]
Boiling Point	304.4 °C at 760 mmHg	[3]
Solubility	Limited in water; soluble in organic solvents	[6][7]

Spectroscopic Signature:

- Infrared (IR) Spectroscopy: The most prominent feature is a sharp, strong absorption peak around 2220-2240 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration. The N-H stretch of the secondary amine will appear as a moderate peak in the 3300-3500 cm⁻¹ region.

- ^1H NMR Spectroscopy: The spectrum will show distinct regions. The aromatic protons on the benzene ring will appear as multiplets in the δ 6.5-7.5 ppm range. The aliphatic protons on the pyrrolidine ring (at C2 and C3) will be observed as triplets upfield, typically in the δ 3.0-4.0 ppm range. The N-H proton will present as a broad singlet.
- ^{13}C NMR Spectroscopy: The nitrile carbon is a key diagnostic signal, appearing downfield around δ 118-125 ppm. The spectrum will also show four signals for the sp^2 -hybridized aromatic carbons and two signals for the sp^3 -hybridized aliphatic carbons (C2 and C3).
- Mass Spectrometry (MS): The molecular ion peak (M^+) will be observed at $\text{m/z} = 144$, corresponding to the molecular weight of the compound.

Isomerism of Indoline Carbonitrile

Isomerism is a critical consideration in drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. For indoline carbonitrile, both positional and stereoisomerism are relevant concepts.

Positional Isomers

The nitrile group can be substituted at any available position on the benzene ring, leading to three other positional isomers besides the 5-carbonitrile variant.

Caption: Key positional isomers of indoline carbonitrile.

- Indoline-4-carbonitrile: The steric hindrance from the adjacent fused ring may influence its reactivity.
- **Indoline-5-carbonitrile:** The subject of this guide. The para-position of the nitrile group relative to the nitrogen atom can influence electronic effects.
- Indoline-6-carbonitrile: A common isomer with distinct electronic properties compared to the 5-substituted version.
- Indoline-7-carbonitrile: The nitrile group is adjacent to the nitrogen-bearing side of the fused ring, which can significantly impact its chemical behavior and potential for intramolecular interactions.

Stereoisomerism

Indoline-5-carbonitrile itself is an achiral molecule. However, the indoline scaffold becomes a source of chirality upon substitution at the C2 or C3 positions of the pyrrolidine ring. Given that many bioactive molecules are chiral, the ability to generate stereochemically defined indoline derivatives is of paramount importance.


For example, substitution at the C3 position with a group 'R' creates a chiral center, leading to (R)- and (S)-enantiomers. The synthesis of single enantiomers often requires stereoselective methods, a key focus in modern pharmaceutical chemistry.[\[1\]](#)

Synthesis and Chemical Reactivity

A robust and scalable synthetic route is essential for the practical application of any chemical building block in drug discovery. **Indoline-5-carbonitrile** is most commonly prepared via the chemical reduction of its aromatic precursor, indole-5-carbonitrile.

General Synthetic Workflow: Indole Reduction

The conversion of an indole to an indoline is a fundamental transformation in heterocyclic chemistry. The choice of reducing agent is critical and is dictated by the presence of other functional groups in the molecule.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **indoline-5-carbonitrile**.

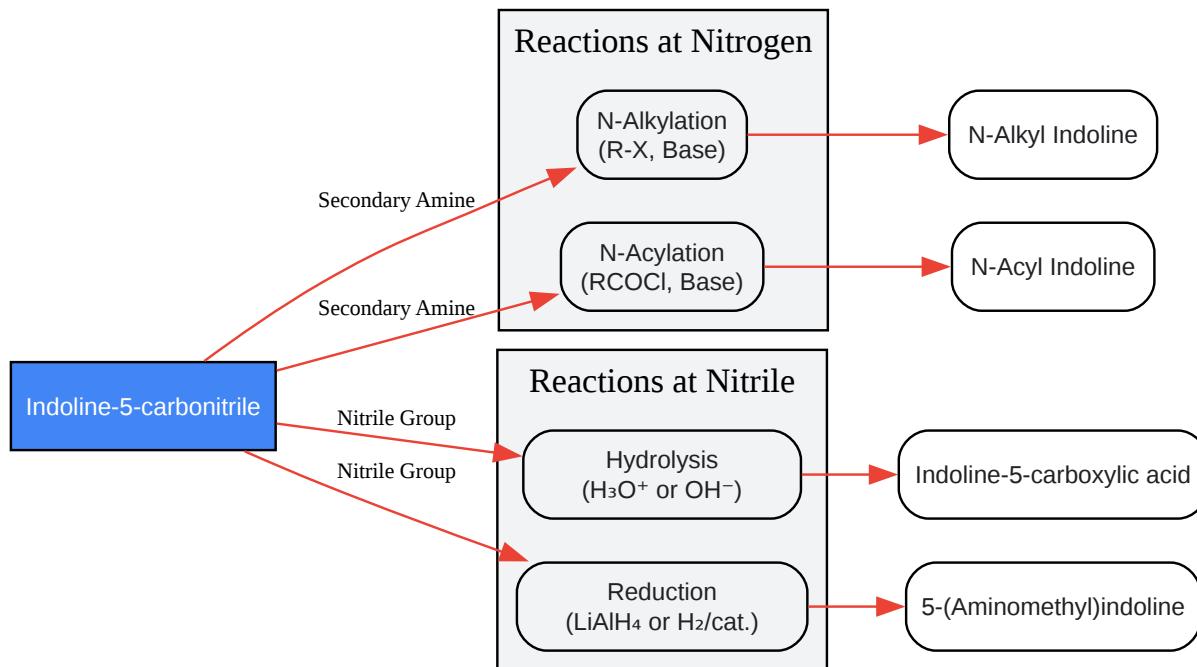
Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a standard laboratory procedure for the reduction of indole-5-carbonitrile.

Objective: To synthesize **Indoline-5-carbonitrile** from Indole-5-carbonitrile.

Materials:

- Indole-5-carbonitrile (1.0 eq)
- Sodium cyanoborohydride (NaBH_3CN) (2.0-3.0 eq)
- Acetic Acid (glacial)
- Methanol (Anhydrous)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Ethyl Acetate
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)


Procedure:

- **Dissolution:** In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve Indole-5-carbonitrile in anhydrous methanol.
 - **Causality:** Methanol is a suitable polar protic solvent that dissolves the starting material and is compatible with the reducing agent. An inert atmosphere prevents unwanted side reactions.
- **Acidification & Cooling:** Cool the solution to 0 °C using an ice bath. Slowly add glacial acetic acid.
 - **Causality:** The reaction is performed under acidic conditions to protonate the indole ring, activating it for reduction. Cooling is necessary to control the reaction rate and prevent potential side reactions.
- **Addition of Reducing Agent:** Add sodium cyanoborohydride portion-wise to the cooled solution, maintaining the temperature below 5 °C.
 - **Causality:** NaBH_3CN is a mild and selective reducing agent, ideal for this transformation as it will not reduce the nitrile group. Portion-wise addition helps manage the reaction exotherm.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Trustworthiness: TLC is a crucial self-validating step to ensure the reaction has gone to completion before proceeding to the workup.
- Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
 - Causality: The basic quench neutralizes the acetic acid and destroys any remaining reducing agent.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
 - Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts in the aqueous layer.
- Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
 - Causality: The brine wash removes residual water, and MgSO₄ removes the final traces of moisture from the organic solution.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield pure **Indoline-5-carbonitrile**.

Key Chemical Reactivity

The **indoline-5-carbonitrile** scaffold offers two primary sites for further chemical modification, making it a valuable building block for creating diverse chemical libraries.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatizing **indoline-5-carbonitrile**.

- Reactions at the Nitrogen: The secondary amine is nucleophilic and can readily undergo N-alkylation or N-acylation. These reactions are fundamental for introducing various side chains to explore structure-activity relationships (SAR).
- Reactions of the Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid, a common pharmacophore, or reduced to a primary amine, providing a key linkage point for further elaboration.

Relevance and Application in Drug Discovery

The indoline framework is a privileged scaffold in medicinal chemistry due to its structural rigidity, three-dimensional character, and ability to present substituents in well-defined spatial orientations for optimal interaction with biological targets.

- Oncology: Many kinase inhibitors feature the indole or indoline core, which can act as a hinge-binding motif. Sunitinib, an approved anti-cancer drug, contains a related oxindole

core. The indoline structure is actively being explored for the development of novel anti-tumor agents.[2]

- Central Nervous System (CNS) Disorders: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made it a fertile ground for developing drugs targeting CNS disorders.[8]
- Infectious Diseases: Indole and indoline derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, providing a platform for developing new treatments to combat drug-resistant pathogens.[8][9]
- Metabolic Disorders: The scaffold has been used to develop compounds targeting metabolic diseases, including diabetes.[10]

The 5-carbonitrile group is particularly valuable. It can serve as a bioisostere for other functional groups, act as a hydrogen bond acceptor, and provides a reliable synthetic handle for converting the molecule into other key derivatives, such as amides, carboxylic acids, or tetrazoles, to fine-tune the pharmacological properties of a lead compound.

Conclusion

Indoline-5-carbonitrile is more than a simple heterocyclic compound; it is a strategically designed building block for modern medicinal chemistry. Its well-defined structure, predictable reactivity, and the therapeutic relevance of the indoline scaffold make it an invaluable tool for researchers and drug development professionals. A thorough understanding of its properties, isomerism, and synthetic pathways, as detailed in this guide, empowers scientists to rationally design and synthesize novel therapeutic agents to address pressing medical needs.

References

- PubChem Compound Summary for CID 27513, Indole-5-carbonitrile.
- Indole-5-Carbonitrile: Sourcing, Properties, and Market Insights. Methylamine Supplier. [Link]
- 5-Indolinecarbonitrile | 15861-23-1. MOLBASE Encyclopedia. [Link]
- **Indoline-5-carbonitrile** | 15861-23-1. Appchem. [Link]
- Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

- Production process of 3-(4-chlorobutyl) indole-5-carbonitrile.
- 1,3-Dimethyl-1H-indole-2-carbonitrile.
- Indole-5-Carbonitrile. Methylamine Supplier. [\[Link\]](#)
- Indole-5-carbonitrile - Optional[¹H NMR] - Chemical Shifts. SpectraBase. [\[Link\]](#)
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
- indole-3-carbonitrile. Stenutz. [\[Link\]](#)
- Synthesis of indoles. Organic Chemistry Portal. [\[Link\]](#)
- Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus. PubMed. [\[Link\]](#)
- Development and Application of Indolines in Pharmaceuticals.
- Development and Application of Indolines in Pharmaceuticals.
- Crystal structure of 3'-(1H-indole-3-carbonyl)-1'-methyl-2-oxo-4. PubMed Central. [\[Link\]](#)
- Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. [\[Link\]](#)
- HPLC analyses of both cis and trans isomers of indole-isonitrile
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Indolinecarbonitrile|15861-23-1 - MOLBASE Encyclopedia [m.molbase.com]
- 4. appchemical.com [appchemical.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Indole-5-Carbonitrile Supplier in China [nj-finechem.com]
- 7. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 8. nbinno.com [nbino.com]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 10. Indole-pyridine carbonitriles: multicomponent reaction synthesis and bio-evaluation as potential hits against diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Indoline-5-carbonitrile structural formula and isomers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098209#indoline-5-carbonitrile-structural-formula-and-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com